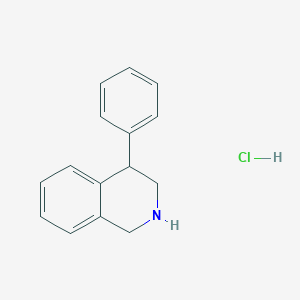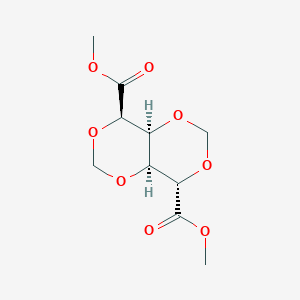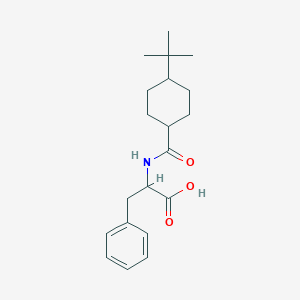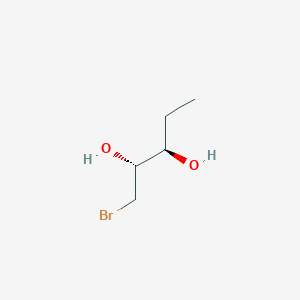
4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Vue d'ensemble
Description
4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound with the CAS Number: 6109-35-9 . It is a powder in physical form and is commonly used in the field of neurology research . It has been associated with various biological activities against infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, including 4-Phenyl-1,2,3,4-tetrahydroisoquinoline, has been a topic of interest in the scientific community . Various synthetic strategies have been used for constructing the core scaffold .Molecular Structure Analysis
The molecular formula of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is C15H15N.ClH . The InChI code is 1S/C15H15N.ClH/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15;/h1-9,15-16H,10-11H2;1H .Physical And Chemical Properties Analysis
4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a powder . It has a molecular weight of 245.75 . The compound should be stored at room temperature .Applications De Recherche Scientifique
Medicinal Chemistry
4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a valuable scaffold in medicinal chemistry. It’s a part of the tetrahydroisoquinoline (THIQ) class, which is known for its biological activities against infective pathogens and neurodegenerative disorders . The compound’s structure allows for the development of novel analogs with potent biological activity, making it a focus for drug discovery and development.
Pharmacology
In pharmacology, this compound has been identified as an inhibitor of dopamine release induced by methamphetamine . This suggests potential applications in the treatment of disorders related to dopamine dysregulation, such as addiction and certain psychiatric disorders.
Neuroscience
Neuroscience research has utilized 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride as an inhibitor of dopamine release . This property is particularly relevant in studies of neurochemical pathways involved in addiction, movement disorders, and Parkinson’s disease.
Biochemistry
Biochemically, the compound can be used as an intermediate in synthetic routes to create highly functionalized enantiopure THIQs . These compounds are important for understanding the biochemical pathways and mechanisms in living organisms.
Organic Synthesis
In organic synthesis, 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is employed in the synthesis of various complex molecules. It’s used as a starting material or intermediate in the construction of compounds with potential antibacterial properties .
Analytical Chemistry
Analytical chemists might use this compound as a standard or reference in chromatographic methods to identify or quantify similar compounds in mixtures . Its well-defined structure and properties make it suitable for such applications.
Orientations Futures
Tetrahydroisoquinoline-based compounds, including 4-Phenyl-1,2,3,4-tetrahydroisoquinoline, have garnered a lot of attention in the scientific community due to their diverse biological activities . They may prove to be promising candidates for various therapeutic activities with unique mechanisms of action . They could potentially be developed into novel drugs for various therapeutic activities .
Mécanisme D'action
Target of Action
The primary target of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is the dopamine system . It acts as an inhibitor of dopamine release induced by methamphetamine .
Mode of Action
4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride interacts with the dopamine system by inhibiting the release of dopamine . This interaction results in a decrease in dopamine levels, which can affect various neurological processes.
Pharmacokinetics
It is known that the compound has a molecular weight of 24575 g/mol .
Result of Action
The inhibition of dopamine release by 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can have various molecular and cellular effects. For example, it can influence neuronal signaling and potentially impact behaviors associated with the dopamine system, such as reward-seeking behavior .
Propriétés
IUPAC Name |
4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N.ClH/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15;/h1-9,15-16H,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCOJKPDBCMVPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of (4RS)-6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride revealed by its crystal structure?
A1: The crystal structure analysis of (4RS)-6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, as reported in the study [], highlights several important structural details:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B20036.png)










